1,5-Heptanediol, 2,4-dimethyl-, (2R,4S,5S)-

Asymmetric Synthesis Chiral Auxiliaries Stereochemistry

1,5-Heptanediol, 2,4-dimethyl-, (2R,4S,5S)-, systematically named (2R,4S,5S)-2,4-dimethylheptane-1,5-diol (C₉H₂₀O₂, MW 160.25 g/mol), is a chiral, acyclic C2-symmetric diol with hydroxyl groups at positions 1 and 5 and methyl substituents at positions 2 and 4. The absolute stereochemistry of this compound has been confirmed by single-crystal X-ray diffraction analysis, which established its specific (2R,4S,5S) configuration.

Molecular Formula C9H20O2
Molecular Weight 160.25 g/mol
CAS No. 631918-29-1
Cat. No. B12582764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Heptanediol, 2,4-dimethyl-, (2R,4S,5S)-
CAS631918-29-1
Molecular FormulaC9H20O2
Molecular Weight160.25 g/mol
Structural Identifiers
SMILESCCC(C(C)CC(C)CO)O
InChIInChI=1S/C9H20O2/c1-4-9(11)8(3)5-7(2)6-10/h7-11H,4-6H2,1-3H3/t7-,8+,9+/m1/s1
InChIKeyQUXKWJULAWUWOG-VGMNWLOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,4S,5S)-2,4-Dimethyl-1,5-heptanediol (CAS 631918-29-1): A Stereodefined C2-Symmetric Diol for Asymmetric Synthesis Procurement


1,5-Heptanediol, 2,4-dimethyl-, (2R,4S,5S)-, systematically named (2R,4S,5S)-2,4-dimethylheptane-1,5-diol (C₉H₂₀O₂, MW 160.25 g/mol), is a chiral, acyclic C2-symmetric diol with hydroxyl groups at positions 1 and 5 and methyl substituents at positions 2 and 4 . The absolute stereochemistry of this compound has been confirmed by single-crystal X-ray diffraction analysis, which established its specific (2R,4S,5S) configuration [1]. This compound belongs to the class of optically active dimethylheptanediols, which are documented in the patent literature as reagents for asymmetric synthesis, functioning as chiral auxiliaries and chiral synthons [2].

Why Generic or Racemic 1,5-Diols Cannot Replace (2R,4S,5S)-2,4-Dimethyl-1,5-heptanediol in Stereoselective Synthesis


Generic, racemic, or stereochemically undefined 1,5-heptanediols lack the specific three-dimensional architecture that is essential for asymmetric induction. The (2R,4S,5S) configuration of this compound creates a defined chiral environment that can bias the stereochemical outcome of subsequent reactions, a property absent in racemic mixtures or achiral analogs [1]. Substitution with the widely used 2,4-pentanediol (PD) chiral auxiliary, for instance, introduces a shorter carbon backbone and different conformational flexibility, which has been shown to alter both reaction efficiency and stereoselectivity in intramolecular photocycloaddition reactions [2]. Similarly, the regioisomeric 2,6-dimethyl-3,5-heptanediol places hydroxyl groups at different positions, changing the geometry of metal chelation and substrate orientation [1]. These structural differences mean that substitution without re-optimization can lead to reduced stereoselectivity, lower yields, or complete failure of stereochemical control.

Quantitative Differentiation Evidence for (2R,4S,5S)-2,4-Dimethyl-1,5-heptanediol Procurement Decisions


Absolute Stereochemical Configuration Unambiguously Confirmed by Single-Crystal X-Ray Diffraction

The absolute (2R,4S,5S) configuration of this compound has been rigorously established via single-crystal X-ray diffraction analysis, providing unequivocal proof of stereogeometry [1]. In contrast, many commercially available chiral diols are supplied with stereochemical assignments based solely on optical rotation or NMR correlation, which carry a risk of misassignment.

Asymmetric Synthesis Chiral Auxiliaries Stereochemistry

Higher Predicted Melting Point and Lower Hygroscopicity Versus 2,4-Pentanediol (PD): Enabling Anhydrous Reaction Conditions

The patent literature on optically active dimethylheptanediols explicitly identifies the low melting point (50.5 °C) and high moisture absorption of 2,4-pentanediol (PD)—the most widely used chiral diol auxiliary—as significant handling limitations that preclude its use in anhydrous reactions [1]. The dimethylheptanediol scaffold, with a longer carbon chain and additional methyl branching, was designed to overcome these deficiencies. While the patent focuses on the 2,6-dimethyl-3,5-heptanediol isomer, the (2R,4S,5S)-2,4-dimethyl-1,5-heptanediol shares the same molecular formula (C₉H₂₀O₂) and key structural features (extended heptane backbone, dimethyl substitution) that confer reduced polarity and higher crystallinity .

Chiral Auxiliary Anhydrous Synthesis Physicochemical Properties

Class-Level Evidence: Dimethylheptanediol Scaffold Validated as Chiral Auxiliary with Potential Differentiation via Tether Length

In a comparative study of chiral diol tethers for intramolecular meta-arene–alkene photocycloaddition, the 2,6-dimethyl-3,5-heptanediol tether (isomeric with the target compound) demonstrated 'similar efficiency but lower stereoselectivity' compared to the 2,4-pentanediol (PD) tether [1]. The target compound, (2R,4S,5S)-2,4-dimethyl-1,5-heptanediol, has a distinct substitution pattern (1,5-diol with 2,4-methyl groups) that positions the hydroxyl groups at the terminal carbons of the heptane chain, potentially offering different tether geometry and conformational properties compared to the 3,5-diol isomer studied. This structural difference may translate into altered stereoselectivity profiles.

Photocycloaddition Chiral Tether Stereoselectivity

Optimal Procurement and Application Scenarios for (2R,4S,5S)-2,4-Dimethyl-1,5-heptanediol Based on Quantitative Evidence


Asymmetric Synthesis Requiring X-Ray-Confirmed Absolute Stereochemistry

For multi-step asymmetric syntheses in pharmaceutical R&D where the stereochemical integrity of chiral intermediates must be unambiguously established for regulatory or intellectual property purposes, this compound offers X-ray-determined absolute configuration [1]. The confirmed (2R,4S,5S) stereochemistry eliminates reliance on inferred assignments, supporting robust structure elucidation in patent filings and IND-enabling studies.

Moisture-Sensitive Organometallic Reactions Requiring Anhydrous Chiral Diols

In synthetic protocols employing water-sensitive reagents (e.g., Grignard reactions, organolithium chemistry, catalytic asymmetric reductions), the reduced hygroscopicity of the dimethylheptanediol scaffold—relative to the industry-standard 2,4-pentanediol (PD, which is documented as difficult to dry [1])—makes this compound a preferred chiral auxiliary for anhydrous reaction conditions.

Structure-Activity Studies on Chiral Tether Length and Substitution Pattern in Stereoselective Photochemistry

The distinct 1,5-diol substitution pattern with 2,4-dimethyl groups provides a unique tether geometry for systematic studies of how diol structure affects stereoselectivity and efficiency in intramolecular photocycloaddition and related reactions [2]. This compound complements the well-studied 2,4-pentanediol and 2,6-dimethyl-3,5-heptanediol tethers, enabling comprehensive structure-property relationship investigations.

Development of Novel C2-Symmetric Chiral Ligands for Asymmetric Catalysis

The terminal diol functionality combined with internal methyl stereocenters makes this compound a versatile precursor for deriving C2-symmetric chiral ligands (e.g., diphosphines, diamines, diethers) used in transition-metal-catalyzed asymmetric transformations. Its extended heptane backbone, relative to shorter-chain diols, may offer differentiated bite angles and steric environments in metal complexes.

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